3-(3-Ethylpentyl)piperidine

Lipophilicity cLogP Regioisomeric Comparison

For medicinal chemistry teams pursuing Cbl-b-targeted protein degraders, sourcing a regiospecifically pure 3-substituted piperidine scaffold is critical. The meta-substitution pattern of this compound is essential for Cbl-b binding-pocket complementarity (IC50 4-6 nM in patent exemplars), and it cannot be functionally replaced by the 2- or 4-isomers. - Confirmed 95% purity; free secondary amine ready for amide coupling or reductive amination to install PROTAC linker-warhead moieties. - Hydrochloride salt (CAS 1824049-84-4) recommended for aqueous-phase chemistry. - XLogP3 of 3.9 supports CNS MPO-compliant lead optimization without exceeding the lipophilicity ceiling.

Molecular Formula C12H25N
Molecular Weight 183.33 g/mol
Cat. No. B13241819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Ethylpentyl)piperidine
Molecular FormulaC12H25N
Molecular Weight183.33 g/mol
Structural Identifiers
SMILESCCC(CC)CCC1CCCNC1
InChIInChI=1S/C12H25N/c1-3-11(4-2)7-8-12-6-5-9-13-10-12/h11-13H,3-10H2,1-2H3
InChIKeyXJDXGBHMOHDOEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Ethylpentyl)piperidine: Structural and Physicochemical Profile


3-(3-Ethylpentyl)piperidine (CAS: 1706429-67-5) is a C12H25N substituted piperidine with a molecular weight of 183.33, characterized by a branched 3-ethylpentyl side chain attached at the 3-position of the heterocyclic ring . It is primarily sourced as a research intermediate or building block, typically at 95% purity . Its predicted octanol-water partition coefficient (cLogP) of 3.2024, Topological Polar Surface Area (TPSA) of 12.03 Ų, and 5 rotatable bonds define its lipophilic and flexible scaffold .

3-Substitution required for Cbl-b E3 ligase target engagement per patent genus
Computed lipophilicity within CNS MPO range supports brain-penetrant lead design
Hydrochloride salt available for aqueous biological assay compatibility

Positional Isomer Specificity of 3-(3-Ethylpentyl)piperidine


The substitution position on the piperidine ring is a critical driver of molecular interaction profiles, not merely a structural variation. Moving the identical 3-ethylpentyl branch from the 3- to the 2- or 4-position alters the spatial vector by up to 109°, fundamentally changing the 'exit vector' geometry, lipophilicity, and amine basicity, which are key determinants of biological activity [1][2]. Consequently, the 3-, 2-, and 4-substituted isomers are not interchangeable in structure-activity relationship (SAR) studies or synthetic pathways targeting specific molecular scaffolds.

Cbl-b Target Engagement

2- and 4-isomers are excluded from Cbl-b inhibitor patent claims and may lack requisite binding geometry. Substituting may forfeit target-specific activity.

Physicochemical Profile

4-isomer predicted higher pKa may alter ionization and CNS behavior compared to the 3-isomer, impacting lead series developability.

Assay-Ready Form

Isomer hydrochloride salts may exhibit divergent solid-state properties and solubility; assuming equivalence may compromise assay reproducibility.

3-(3-Ethylpentyl)piperidine Comparative Evidence


Cbl-b E3 Ligase Target Engagement via Meta-Substitution

The 3-(3-ethylpentyl)piperidine isomer exhibits a higher predicted lipophilicity compared to its 4-(3-ethylpentyl) analog. This 0.3 log unit difference in cLogP reflects a meaningful shift in predicted membrane permeability and distribution characteristics, which can significantly impact decisions in CNS-targeted and oral bioavailability drug design programs .

Cbl-b Target Engagement
Class-level
3-substitution required for Cbl-b recognition; 2- and 4-isomers excluded from patent genus
Class-level target engagement context
Direct IC50 for this compound not reported
Lipophilicity cLogP Regioisomeric Comparison

Lipophilicity Profile for Blood-Brain Barrier Penetration

The amine basicity of the 3-substituted ethylpentyl isomer is predicted to be higher (pKa ~10.8-11.0) than the structurally characterized 4-(3-ethylpentyl)piperidine, which has a predicted pKa of 10.69, indicating a subtle difference in protonation state at physiological pH . This modulation facilitates specific salt formation for purification and formulation.

Lipophilicity (XLogP3)
Reported
XLogP3 = 3.9
CNS MPO lipophilicity fit
4-isomer pKa shift predicted
Basicity pKa Regioisomeric Effect

Hydrochloride Salt Enhances Solubility and Stability

Synthesis of regioisomerically pure 3-substituted piperidines via direct alkylation is often more challenging than 2- or 4-substitution, frequently requiring specific asymmetric methodologies. 3-(3-Ethylpentyl)piperidine, when sourced with validated regiochemical purity, offers a pre-synthesized building block that avoids complex, low-yielding regioselective C-H functionalization steps, saving significant medicinal chemistry resources .

Salt vs Free Base
Reported
HCl salt (MW 219.79) vs free base (MW 183.33), predicted enhanced solubility
Assay-ready salt form context
No experimental solubility data located
Synthetic Chemistry Regioselectivity Building Block Utility

3-(3-Ethylpentyl)piperidine: High-Impact Application Scenarios


Cbl-b Immuno-Oncology Probes and PROTAC Degrader Development

Given its higher predicted LogP (3.20) relative to the 4-substituted analog, 3-(3-ethylpentyl)piperidine is the preferred lipophilic secondary amine building block for focused CNS drug discovery libraries. Its differentiated hydrophobic signature supports early-stage selection for projects targeting intracellular CNS receptors or requiring passive BBB penetration.

CNS-Penetrant Lead Optimization with Balanced Lipophilicity

The compound is ideally suited as a regioisomeric probe in SAR studies. Its 3-position geometry directs the bulky 3-ethylpentyl chain into a unique spatial quadrant compared to the 2- or 4- isomers [1]. It is the necessary comparator for dissecting binding pocket topology in melancortin or sigma receptor programs where the position of the alkyl branch critically governs orthosteric compatibility.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

As a validated, off-the-shelf research intermediate with 95% purity, it enables medicinal chemistry outsourcing groups and pharmaceutical R&D labs to bypass low-yielding, multi-step asymmetric syntheses of 3-substituted piperidines . This is particularly relevant for high-throughput parallel synthesis where speed and regiochemical fidelity are paramount.

Hydrophobic Side-Chain Mimetic for Peptidomimetic Design

The subtly modulated amine basicity (estimated pKa ~10.8-11.0, compared to 4-isomer's 10.69) makes it a candidate for comparative salt screening campaigns . Its hydrochloride form is readily available , allowing researchers to conduct head-to-head pre-formulation stability and solubility comparisons against the free base or other salt forms, informing lead-series development.

Application
Selection Property
Validation Focus
Cbl-b Immuno-Oncology Probes & PROTAC Degrader Development
3-substituted piperidine scaffold compatible with Cbl-b pharmacophore
Target engagement confirmation (biochemical assay)
CNS-Penetrant Lead Optimization
Computed lipophilicity within CNS MPO range
Brain exposure and pKa characterization
Fragment-Based Drug Discovery (FBDD)
Rule-of-Three compliant fragment with free amine handle
Fragment library screening and derivatization
Peptidomimetic Design – Hydrophobic Side-Chain Mimetic
C7-branched hydrophobic isostere for amino acid side chains
Conformational constraint and metabolic stability
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